1,1'-(Oxybis((isopropylene)oxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluorotridecan-2-ol)
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Overview
Description
1,1'-(Oxybis((isopropylene)oxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluorotridecan-2-ol) is a fluorinated compound known for its unique structure and properties. This compound falls under the category of perfluorinated alkylated substances (PFAS), known for their stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Starting from isopropylene glycol, a two-step reaction is performed. First, it is reacted with epichlorohydrin to form isopropylene glycidyl ether.
Step 2: The resulting isopropylene glycidyl ether is then reacted with perfluorotridecan-2-ol under controlled conditions to form the desired compound.
Conditions: These reactions typically require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 100°C.
Industrial Production Methods: The large-scale production involves using high-purity starting materials and stringent reaction conditions to ensure the yield and purity of the product. Automation and continuous flow reactors may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions under strong oxidative conditions, forming perfluorinated acids.
Reduction: Reduction of the compound is challenging due to the stability of the C-F bonds.
Substitution: Nucleophilic substitution reactions can occur at the isopropylene group.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, ozone.
Reducing agents: Lithium aluminum hydride (limited effectiveness).
Substitution reagents: Nucleophiles like thiols, amines.
Major Products:
From oxidation: Perfluorinated carboxylic acids.
From substitution: Fluorinated ethers or amines, depending on the nucleophile.
Scientific Research Applications
Chemistry:
Used as a surfactant in various chemical reactions due to its hydrophobic and lipophobic properties.
Biology:
Utilized in studies involving cell membranes and lipid bilayers because of its structural similarity to biological lipids.
Medicine:
Investigated for use in drug delivery systems due to its ability to form stable emulsions.
Industry:
Employed in manufacturing non-stick coatings, lubricants, and water-repellent materials.
Mechanism of Action
The compound exerts its effects primarily through the stability of its perfluorinated carbon chain. The fluorine atoms create a highly stable and inert surface that resists chemical reactions and degradation.
Molecular Targets and Pathways:
Targets lipid bilayers in biological systems, affecting membrane permeability and stability.
In chemical applications, it acts by altering the surface tension of mixtures and solutions.
Comparison with Similar Compounds
Perfluorooctanoic acid (PFOA)
Perfluorooctanesulfonic acid (PFOS)
Fluorotelomer alcohols
Uniqueness:
The unique feature of 1,1'-(Oxybis((isopropylene)oxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluorotridecan-2-ol) lies in its dual isopropylene groups and extensive perfluorinated chain, offering distinct properties in terms of stability and functionality.
In essence, this compound stands out due to its unique structure, offering significant potential across various scientific and industrial fields. Fascinating, right?
Properties
CAS No. |
93776-01-3 |
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Molecular Formula |
C32H24F42O5 |
Molecular Weight |
1286.5 g/mol |
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluoro-1-[1-[2-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluoro-2-hydroxytridecoxy)propoxy]propan-2-yloxy]tridecan-2-ol |
InChI |
InChI=1S/C32H24F42O5/c1-9(78-7-11(75)3-13(33,34)15(37,38)17(41,42)19(45,46)21(49,50)23(53,54)25(57,58)27(61,62)29(65,66)31(69,70)71)5-77-6-10(2)79-8-12(76)4-14(35,36)16(39,40)18(43,44)20(47,48)22(51,52)24(55,56)26(59,60)28(63,64)30(67,68)32(72,73)74/h9-12,75-76H,3-8H2,1-2H3 |
InChI Key |
SDPBQXWNUJEWDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC(C)OCC(CC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)OCC(CC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
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